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molecular formula C10H15NO5S B8367689 4-Hydroxy-N,N-bis(2-hydroxyethyl)benzene sulfonamide

4-Hydroxy-N,N-bis(2-hydroxyethyl)benzene sulfonamide

Cat. No. B8367689
M. Wt: 261.30 g/mol
InChI Key: NBZZCKDHVOIOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04992359

Procedure details

A solution of 46.9 g (0.20 mole) of 4-acetoxybenzenesulfonyl chloride (I) in 400 ml dichloromethane contained in a 500-ml round-buttomed flask was dried over magnesium sulfate, then filtered and placed in a 3-liter, 3-necked, round-buttomed flask equipped with a stirrer, an additional funnel, a condenser and a thermometer. After subsequent cooling to 5° C., 142.2 g (0.70 mole) of diethanolamine (II) were added slowly with stirring. The reaction mixture was allowed to reach room temperature and was then stirred for 2 hours, followed by the addition of a mixture of 30 ml sodium hydroxide (50%) and 20 ml water. The resulting two phase mixture was stirred at room temperature for an additional two hours. The aqueous layer was extracted with two 150-ml portions of dichloromethane, and the aqueous phase was cooled in an ice bath and acidified with concentrated HCl to a pH of 2.0. Sodium hydroxide was added to saturate the aqueous phase, which was then extracted with ten 300-ml portions of ethylacetate, followed by roto-evaporation of the combined ethyl acetate extracts to dryness. A white solid (III) was collected, washed with heptane and dried under vacuum. The yield was 24.7 g (42.3%).
Quantity
46.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
142.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=O)C.[NH:15]([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18].[OH-].[Na+].O>ClCCl>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([S:11]([N:15]([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18])(=[O:12])=[O:13])=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
46.9 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
142.2 g
Type
reactant
Smiles
N(CCO)CCO
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
3-necked, round-buttomed flask equipped with a stirrer, an additional funnel, a condenser
CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
was then stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The resulting two phase mixture was stirred at room temperature for an additional two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with two 150-ml portions of dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous phase was cooled in an ice bath
ADDITION
Type
ADDITION
Details
Sodium hydroxide was added
CONCENTRATION
Type
CONCENTRATION
Details
to saturate the aqueous phase, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ten 300-ml portions of ethylacetate
CUSTOM
Type
CUSTOM
Details
followed by roto-evaporation of the combined ethyl acetate
CUSTOM
Type
CUSTOM
Details
A white solid (III) was collected
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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